o-Isopropylphenyl Phenyl Phosphate
Description
Contextualization within Triaryl Phosphate (B84403) Ester Chemistry
Triaryl phosphate esters are a class of organophosphorus compounds where the phosphorus atom is bonded to three aryl groups through ester linkages. nih.gov These compounds, including o-isopropylphenyl phenyl phosphate, are primarily utilized as flame retardants and plasticizers in various polymers, engineering resins, and hydraulic fluids. google.comgoogle.com Their effectiveness as flame retardants stems from their ability to promote char layer formation during combustion, which acts as a barrier to heat and oxygen.
The properties of triaryl phosphate esters, such as thermal stability, hydrolytic stability, and volatility, are influenced by the nature and position of the substituent groups on the phenyl rings. google.com For instance, the presence of alkyl groups, like the isopropyl group in this compound, can enhance thermal stability compared to unsubstituted analogs like triphenyl phosphate (TPP). wikipedia.org However, the position of these groups is also crucial; ortho-substitution, as in this compound, can introduce steric hindrance that may affect properties like hydrolytic stability.
Isomeric Landscape and Structural Variations of Isopropylated Phenyl Phosphates
The term "isopropylated phenyl phosphate" (IPP) refers to a complex mixture of isomers where one, two, or all three of the phenyl rings attached to the phosphate group are substituted with isopropyl groups at the ortho, meta, and/or para positions. nih.govindustrialchemicals.gov.au This results in a large number of possible structural isomers. nih.govindustrialchemicals.gov.au
Commercial IPP formulations are typically complex mixtures of these various isomers, and may also contain unsubstituted triphenyl phosphate. industrialchemicals.gov.aunih.gov The specific composition of these mixtures can vary, leading to different physical and chemical properties. researchgate.net For example, a commercial mixture might contain mono-, di-, and tri-isopropylated phenyl phosphates. nih.gov
The position of the isopropyl group significantly influences the compound's properties. For instance, the ortho-substituted isopropyl groups in this compound create more steric hindrance around the phosphate center compared to their para-substituted counterparts. This steric hindrance can impact the molecule's interaction with its environment and its chemical reactivity.
Table 1: Examples of Isopropylated Phenyl Phosphate Isomers
| Isomer Name | Number of Isopropyl Groups | Position of Isopropyl Group(s) |
| o-Isopropylphenyl diphenyl phosphate | 1 | ortho |
| p-Isopropylphenyl diphenyl phosphate | 1 | para |
| Bis(2-isopropylphenyl) phenyl phosphate | 2 | ortho |
| Bis(4-isopropylphenyl) phenyl phosphate | 2 | para |
| Tris(2-isopropylphenyl) phosphate | 3 | ortho |
| Tris(4-isopropylphenyl) phosphate | 3 | para |
Historical Development and Evolution of Research on this compound
Research into isopropylphenyl phosphates has been driven by their utility as flame retardants and plasticizers. google.com The synthesis of these compounds typically involves the alkylation of phenol (B47542) with propylene, followed by phosphorylation with phosphorus oxychloride. google.comgoogle.com Early research focused on developing efficient manufacturing processes to produce mixtures with desirable properties for specific applications, such as hydraulic fluids. google.com
Patents from the latter half of the 20th century describe methods for preparing isopropylphenyl/phenyl phosphate mixtures with reduced content of certain isomers, like 2,6-diisopropylphenyl phosphate, to improve product performance. google.com These processes often involved careful control of the alkylation and phosphorylation steps, as well as distillation to separate unwanted byproducts. google.com
More recent research has shifted towards understanding the environmental fate and potential biological effects of these compounds. nih.gov The detection of various isopropylated phenyl phosphate isomers in environmental samples and indoor dust has prompted studies into their persistence, bioaccumulation, and potential for endocrine disruption. wikipedia.orgnih.govnih.gov Analytical methods, such as gas chromatography-mass spectrometry, have been developed to identify and quantify specific isomers in complex mixtures and environmental matrices. researchgate.net
Current Research Frontiers and Unaddressed Questions Pertaining to the Compound
Current research on this compound and related isomers is focused on several key areas. A major frontier is the detailed investigation of the biological activities of individual isomers. Studies have begun to differentiate the effects of ortho- versus para-substituted isomers, for example, in terms of their potential for neurotoxicity and endocrine disruption. industrialchemicals.gov.aunih.gov
Unaddressed questions that are driving current research include:
The precise mechanisms by which different isopropylated phenyl phosphate isomers exert their biological effects at the molecular level.
The long-term environmental fate and transport of these compounds, including their degradation pathways and potential for bioaccumulation in food webs.
The development of safer and more environmentally benign alternatives to current organophosphate flame retardants.
Future research will likely involve a combination of advanced analytical chemistry, in vitro and in vivo toxicology studies, and computational modeling to better predict the properties and potential hazards of these complex isomeric mixtures.
Properties
Molecular Formula |
C₁₅H₁₇O₄P |
|---|---|
Molecular Weight |
292.27 |
Synonyms |
2-Isopropylphenyl Phenyl Hydrogen Phosphate |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of O Isopropylphenyl Phenyl Phosphate
Established Reaction Pathways for Synthesis
The traditional and most common methods for synthesizing aryl phosphates, including o-Isopropylphenyl Phenyl Phosphate (B84403), rely on phosphorylation reactions involving readily available starting materials.
A common industrial approach involves treating a pre-formed mixture of alkylated phenols directly with phosphorus oxychloride. epo.orggoogleapis.com A specific patented method describes loading isopropylphenol into an esterification vessel containing a catalyst, followed by the controlled addition of phosphorus oxychloride. The reaction proceeds with heating and stirring, often under negative pressure to facilitate the removal of the HCl byproduct. google.com The progress of the esterification is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid number falls below a specified threshold, such as 4 mgKOH/g. google.com
The general stoichiometry for the formation of a mixed triaryl phosphate is: 3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl (where ArOH represents a mixture of phenol (B47542) and isopropylphenol isomers)
The composition of the final product is a direct consequence of the starting phenolic raw materials. When a mixture of phenol and isopropylphenol is used, the reaction with phosphorus oxychloride results in a statistical distribution of different phosphate ester molecules. googleapis.com This mixture can include triphenyl phosphate (TPP), isopropylphenyl diphenyl phosphate, di(isopropylphenyl) phenyl phosphate, and tri(isopropylphenyl) phosphate. googleapis.com
The specific isomer of isopropylphenol (ortho-, meta-, or para-) used as the precursor directly influences the position of the isopropyl group on the phenyl rings of the final phosphate ester. Commercial isopropylphenyl diphenyl phosphate is typically a mixture of the 2- (ortho), 3- (meta), and 4- (para) isomers. nih.gov Analysis of commercial flame retardant mixtures has identified several specific isopropylated phosphate ester isomers, demonstrating the complexity of these products.
| Isomer Name | Abbreviation |
|---|---|
| 2-isopropylphenyl diphenyl phosphate | 2IPPDPP |
| bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP |
| 2,4-diisopropylphenyl diphenyl phosphate | 24DIPPDPP |
The final product's physical properties are determined by the degree of alkylation in the phenol mixture; a more highly alkylated feed will result in a more viscous phosphate ester product. googleapis.com
To facilitate the phosphorylation reaction, various catalysts can be employed. The use of a catalyst can increase the reaction rate and influence the efficiency of the process. In the synthesis of isopropylated phenyl phosphates, catalysts are used to promote the esterification reaction between the phenolic hydroxyl groups and phosphorus oxychloride.
One patented method explicitly mentions the use of a calcium-magnesium catalyst during the esterification of isopropylphenol with phosphorus oxychloride. google.com While the patent describes the preparation of the catalyst, specific details on its mechanism in this context are limited. Generally, Lewis acid catalysts are known to facilitate such reactions. Enzymes are also known to achieve tremendous rate accelerations in biological phosphoryl-transfer reactions, although their application in industrial synthesis of this specific compound is not widely documented. nih.gov The selection of an appropriate catalyst is crucial for optimizing the reaction for industrial-scale production.
Advanced Synthetic Strategies and Process Optimization
Producing a specific isomer like o-Isopropylphenyl Phenyl Phosphate with high purity, rather than a complex mixture, requires more controlled synthetic strategies. A stepwise approach offers greater selectivity compared to the one-pot reaction of a phenol mixture with phosphorus oxychloride.
One such strategy involves a two-step reaction:
Reacting two moles of phenol with one mole of phosphorus oxychloride to selectively form diphenyl phosphoryl chloride ((C₆H₅O)₂POCl). epo.org
Reacting the purified diphenyl phosphoryl chloride with one mole of o-isopropylphenol. This second step specifically introduces the o-isopropylphenyl group, leading to the desired product, this compound.
This method, while potentially more costly due to the additional separation and purification of the intermediate, allows for precise control over the final molecular structure. epo.org Another approach involves the catalytic hydrogenation of alkyl diphenyl phosphates, which has been used for the selective removal of a single phenyl group, suggesting that controlled de-alkylation or de-arylation could be another pathway for targeted synthesis. researchgate.net
Optimizing the synthesis of isopropylated phenyl phosphates focuses on maximizing the yield of the desired product while minimizing byproducts and simplifying purification. Key parameters that can be adjusted include reaction temperature, pressure, reaction time, and the ratio of reactants. google.com
| Parameter | Value/Condition |
|---|---|
| Raw Material Ratio (Weight) | Isopropylphenol:Phosphorus Oxychloride:Catalyst = 1190:500:4-8 |
| Reaction Time | 4-15 hours |
| Pressure | Negative pressure (approx. 0.097 Mpa) to remove HCl |
| Completion Metric | Acid number < 4 mgKOH/g |
Post-reaction purification is a critical step for enhancing product quality. Common byproducts, such as unreacted triphenyl phosphate (TPP), can be present in significant amounts (5 to 50 percent) in the crude product. googleapis.com Advanced purification techniques, such as thin-film evaporation, can be employed to selectively remove lower-boiling components like TPP. By passing the crude product through a thin-film evaporator at temperatures of 200°C to 250°C and pressures below 5 kPa, the TPP content can be substantially reduced, yielding a purer mixed triaryl phosphate product. googleapis.com This purification step is essential for tailoring the final product to meet specific performance requirements for its application as a fire-resistant lubricant or plasticizer. googleapis.comgoogleapis.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, like many chemical manufacturing processes, can be evaluated through the lens of green chemistry to identify opportunities for creating more environmentally benign and sustainable methodologies. The twelve principles of green chemistry provide a framework for this assessment, encouraging the reduction or elimination of hazardous substances, the maximization of atom economy, and the efficient use of resources. epa.gov
In the context of triaryl phosphate synthesis, which typically involves the reaction of phenols with phosphorus oxychloride, several green chemistry principles are particularly relevant. rsc.orgresearchgate.net Traditional methods often utilize stoichiometric amounts of reagents and may generate significant waste streams, including acidic byproducts. rsc.org Greener approaches aim to address these shortcomings.
One key principle is waste prevention . Newer methods for triaryl phosphate synthesis focus on minimizing byproducts. For instance, vapor-liquid condensation of phosphorus oxychloride with hydroxyaryl compounds in the presence of aqueous sodium hydroxide (B78521) offers an efficient and environmentally friendly alternative, with the final product precipitating as a solid that can be easily separated by filtration. rsc.org
Another important principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic processes are often superior to stoichiometric ones in this regard. While specific catalytic routes for this compound are not extensively detailed in publicly available literature, the development of catalytic methods for phosphorylation is an active area of research in green chemistry. epa.gov
The use of safer solvents and auxiliaries is also a cornerstone of green chemistry. The search for alternatives to volatile organic compounds (VOCs) has led to investigations into using water as a reaction medium for the synthesis of triaryl phosphates, which can significantly reduce the environmental impact of the process. rsc.orgresearchgate.net
Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure can lead to substantial environmental and economic benefits. epa.gov Research into novel catalytic systems may enable the synthesis of this compound under milder conditions.
Finally, the principle of using renewable feedstocks is a long-term goal for the chemical industry. While the immediate precursors for this compound (phenol, propylene, and phosphorus-based reagents) are currently derived from petrochemical sources, future innovations may involve bio-based routes to these starting materials. The broader application of green chemistry principles to the entire lifecycle of phosphorus compounds is a critical aspect of achieving planetary sustainability. rsc.org
Fundamental Chemical Reactions and Mechanisms
Hydrolytic Degradation Mechanisms and Kinetics
The hydrolysis of triaryl phosphates is generally slow under neutral or slightly acidic conditions. epa.gov However, the rate of hydrolysis can become significant at high and low pH values. service.gov.uk The degradation process typically involves the cleavage of a P-O-aryl bond, leading to the formation of a diaryl phosphate and the corresponding phenol. In the case of this compound, hydrolysis would yield diphenyl phosphate and o-isopropylphenol, or phenyl o-isopropylphenyl phosphate and phenol.
General Mechanism of Aryl Phosphate Hydrolysis:
Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a nucleophile and attacks the phosphorus center, leading to the displacement of a phenoxide leaving group.
The hydrolysis of triphenyl phosphate, a closely related compound, to diphenyl phosphate has been shown to be considerably faster at higher pH. epa.gov It is expected that this compound would exhibit similar pH-dependent hydrolysis. The presence of the isopropyl group on the phenyl ring may influence the rate of hydrolysis due to steric and electronic effects, but detailed comparative studies are not available in the reviewed literature.
It is important to note that commercial isopropylated triphenyl phosphates are often complex mixtures of isomers with varying degrees of isopropylation, which can complicate the analysis of degradation kinetics. service.gov.uknih.gov The degradation of these commercial mixtures in environmental systems has been observed, with triphenyl phosphate being identified as a degradation product of isopropyl phenyl diphenyl phosphate in sediment-water microcosms. nih.gov This suggests that microbial activity may also play a role in the degradation of these compounds in the environment.
Oxidation Pathways and Derivative Formation
The oxidation of this compound can lead to the formation of various derivatives, with the specific products depending on the oxidizing agent and reaction conditions. Organophosphates, in general, can undergo partial oxidation by oxidizing agents, which may result in the release of toxic phosphorus oxides. noaa.gov
While specific studies on the oxidation of this compound are limited, the general reactivity of triaryl phosphates suggests that the phosphorus center is susceptible to oxidative cleavage under strong oxidizing conditions. Additionally, the aryl rings, particularly the one bearing the electron-donating isopropyl group, could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized aromatic derivatives.
The isopropyl group itself could also be a site of oxidation, potentially being converted to a hydroperoxide or other oxygenated functionalities under certain conditions. However, without specific experimental data, these pathways remain speculative.
Reduction Reactions and Associated Products
The reduction of this compound can proceed via different mechanisms, leading to a variety of products depending on the reducing agent and reaction conditions. Organophosphates are known to be susceptible to reduction by strong reducing agents, such as hydrides, which can lead to the formation of highly toxic and flammable phosphine (B1218219) gas. noaa.gov
A more controlled reduction can be achieved through catalytic hydrogenation. For instance, the selective removal of a phenyl group from alkyl diphenyl phosphates has been demonstrated using catalytic hydrogenation over a palladium catalyst (Pd/C). researchgate.net This process yields the corresponding monophenyl phosphate. Applying this methodology to this compound would likely result in the selective cleavage of a phenyl group to produce o-isopropylphenyl hydrogen phosphate.
Table 1: Potential Products of this compound Reduction
| Reducing Agent/Method | Potential Product(s) |
| Strong reducing agents (e.g., hydrides) | Phosphine gas and other reduction products |
| Catalytic Hydrogenation (e.g., Pd/C) | o-Isopropylphenyl hydrogen phosphate, Phenyl hydrogen phosphate, Benzene, Isopropylbenzene |
It is important to note that the specific products and their yields would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.
Electrophilic Substitution Reactivity on Aryl Moieties
The aryl moieties of this compound are susceptible to electrophilic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the nature of the substituents on the aromatic rings, namely the phosphate ester group and the isopropyl group. wikipedia.org
The phosphate ester group is generally considered to be a deactivating group and a meta-director in electrophilic aromatic substitution due to the electron-withdrawing nature of the phosphoryl group. wikipedia.org Conversely, the isopropyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect. wikipedia.org
Therefore, in electrophilic aromatic substitution reactions on this compound, the phenyl rings directly attached to the phosphate group would be deactivated and substitution would be expected to occur at the meta position. On the other hand, the o-isopropylphenyl ring is activated, and electrophilic attack would be directed to the positions ortho and para to the isopropyl group. However, the bulky nature of the phosphate group at the ortho position would likely sterically hinder substitution at the adjacent positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aryl Moiety | Substituent Effect | Predicted Position of Electrophilic Attack |
| Phenyl | Phosphate ester (deactivating, meta-directing) | Meta |
| o-Isopropylphenyl | Isopropyl (activating, ortho, para-directing), Phosphate ester (deactivating) | Para to the isopropyl group (less sterically hindered) |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions on this compound would need to be determined experimentally.
Transesterification Processes
Transesterification is a fundamental reaction of phosphate esters, including this compound, where an alkoxy or aryloxy group is exchanged with that of an alcohol or another phenol. researchgate.net This process is typically catalyzed by either an acid or a base.
General Mechanism of Transesterification:
Acid-Catalyzed Transesterification: The reaction is initiated by protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A molecule of alcohol then acts as a nucleophile, attacking the phosphorus center and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a phenoxide or o-isopropylphenoxide group yields the transesterified product.
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol, generating a more potent alkoxide nucleophile. The alkoxide then attacks the phosphorus atom, forming a pentacoordinate intermediate. Elimination of a leaving group (phenoxide or o-isopropylphenoxide) results in the new phosphate ester.
The transesterification of triaryl phosphates with alcohols is a known process for the synthesis of mixed alkyl-aryl phosphates. The reaction conditions, such as temperature, catalyst, and the nature of the alcohol, will influence the rate and extent of the reaction. For this compound, reaction with an alcohol (R-OH) could lead to the formation of a mixture of products, including diphenyl alkyl phosphates, o-isopropylphenyl phenyl alkyl phosphates, and potentially fully transesterified trialkyl phosphates, depending on the stoichiometry and reaction conditions.
Table 3: Potential Products of Transesterification of this compound with an Alcohol (R-OH)
| Reactant Ratio (o-IPPP : R-OH) | Major Potential Product(s) |
| 1 : 1 | Diphenyl alkyl phosphate, o-Isopropylphenyl phenyl alkyl phosphate |
| 1 : 2 | Phenyl dialkyl phosphate, o-Isopropylphenyl dialkyl phosphate |
| 1 : 3 (excess alcohol) | Trialkyl phosphate |
The equilibrium of the transesterification reaction can often be shifted towards the desired product by removing one of the products, such as a lower-boiling alcohol, by distillation.
Advanced Analytical Chemistry and Characterization of O Isopropylphenyl Phenyl Phosphate
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry is a critical tool for analyzing organophosphate esters like o-isopropylphenyl phenyl phosphate (B84403). Different ionization and analysis techniques are employed depending on the analytical goal, from separating isomers to identifying metabolites.
Gas chromatography-mass spectrometry (GC-MS) is a robust and specific method for the analysis of isopropylphenyl phenyl phosphates (IPPPs). publisso.deresearchgate.net The technique is particularly valuable for separating the various positional isomers (ortho-, meta-, para-) that constitute these complex commercial mixtures. publisso.deresearchgate.net Analysis is typically performed by injecting an extract of the sample into the gas chromatograph, where the compounds are separated based on their volatility and interaction with a capillary column before being detected by a mass-selective detector (MSD). publisso.deresearchgate.net
For sensitive measurements, the MSD is often operated in selected ion monitoring (SIM) mode, where only the signals of predefined mass fragments are registered, enhancing specificity and lowering detection limits. publisso.de The selection of specific ions and the optimization of chromatographic separation are crucial for differentiating between the various mono-, di-, and tri-isopropylated isomers. publisso.de However, significant overlapping of peaks can occur, especially with complex mixtures, which may require evaluating multiple mass fragments for accurate quantification. publisso.de
Sample preparation for GC-MS analysis typically involves extraction with a solvent like ethyl acetate (B1210297), sometimes followed by a purification step using solid-phase extraction (SPE) to remove interfering substances from the matrix. publisso.deresearchgate.net
Table 1: Example GC-MS Parameters for Isopropylphenyl Phenyl Phosphate Analysis
| Parameter | Specification |
| Analytical Principle | Gas Chromatography/Mass Spectrometry (GC/MS) researchgate.net |
| Capillary Column | 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness (e.g., Optima 5 MS accent) publisso.de |
| Sample Preparation | Extraction with ethyl acetate; optional purification via SPE (e.g., ENVI-Florisil®) publisso.de |
| Detection Mode | Mass-Selective Detector (MSD) in Selected Ion Monitoring (SIM) mode publisso.de |
| Limit of Quantification | 0.050 mg/m³ for an air sample volume of 420 L researchgate.net |
| Mean Recovery | 98.9% ± 6% researchgate.net |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the trace analysis and quantification of o-isopropylphenyl phenyl phosphate and its isomers in various matrices, including biological samples. mriglobal.orgnih.gov This technique separates the compounds in the liquid phase before they are ionized and detected, making it suitable for less volatile or thermally labile compounds.
A quantitative LC-MS/MS method has been developed for triphenyl phosphate (TPHP) and four isomeric classes of IPPPs (mono-, di-, tri-IPP, and TPHP) in rat plasma, fetus, and brain homogenate. mriglobal.org Sample preparation often involves protein precipitation with acetonitrile (B52724), followed by the removal of phospholipids (B1166683) to reduce matrix effects. mriglobal.orgnih.gov An isotopically labeled internal standard, such as ¹³C₁₈-TPHP, is typically added to ensure accuracy. nih.gov The method can achieve low limits of quantitation, demonstrating its suitability for trace analysis. mriglobal.org
Table 2: Performance of a Quantitative LC-MS/MS Method for IPP Isomers
| Parameter | Finding |
| Analytes | TPHP, mono-IPP, di-IPP, tri-IPP isomer classes mriglobal.org |
| Matrices | Rat plasma, fetus homogenate, pup homogenate, brain mriglobal.org |
| Linearity | r ≥ 0.99 over a range of 8 - 150 ng/mL mriglobal.org |
| Accuracy | Relative error ≤ ± 15% mriglobal.org |
| Limit of Quantitation | 8 ng/mL for all analytes mriglobal.org |
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a sample mixed in a non-volatile liquid matrix (such as glycerol) is bombarded with a high-energy beam of neutral atoms, typically xenon or argon. creative-proteomics.comwikipedia.orglibretexts.org This process causes the analyte molecules to be sputtered into the gas phase and ionized with minimal fragmentation. libretexts.org
FAB-MS is particularly well-suited for analyzing polar, non-volatile, and thermally unstable compounds, a category that includes many organophosphorus compounds. creative-proteomics.comresearchgate.net The technique primarily produces intact protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), which provides direct molecular weight information. wikipedia.orgresearchgate.net For a compound like this compound, FAB-MS could be used to confirm its molecular mass, aiding in its initial identification. researchgate.net Its application in analyzing phosphonopeptides and other organophosphorus compounds has demonstrated its value in providing clear pseudomolecular ions, which often appear as the base peak in the spectrum. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is indispensable for identifying unknown metabolites of compounds like this compound. nih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often with a mass error of less than 5 ppm. nih.gov
This high accuracy allows for the confident determination of a metabolite's elemental composition from its measured mass. nih.govthermofisher.com By comparing the elemental composition of a potential metabolite to the parent compound, metabolic transformations (e.g., hydroxylation, dealkylation, or conjugation) can be deduced. For instance, the addition of an oxygen atom would be readily apparent from the change in the exact mass.
Furthermore, HRMS coupled with tandem MS (MS/MS) allows for the fragmentation of the metabolite ion. nih.gov The resulting fragmentation pattern provides structural information that can be used to pinpoint the location of the metabolic modification on the molecule. mdpi.com This combination of accurate mass measurement of both the precursor and product ions is a powerful tool for the structural elucidation of previously unknown metabolites in complex biological matrices. nih.govthermofisher.com
Chromatographic Separation Techniques
The analysis of this compound is complicated by the presence of numerous isomers with very similar physicochemical properties. Effective chromatographic separation is therefore a prerequisite for accurate identification and quantification.
Developing a chromatographic method to separate a complex isomeric mixture, such as that containing o-, m-, and p-isopropylphenyl phenyl phosphate, requires careful optimization of several parameters to exploit subtle differences between the isomers.
Stationary Phase Selection : The choice of the column's stationary phase is critical. For GC, columns with different polarities (e.g., nonpolar dimethylpolysiloxane or more polar phases) can offer different selectivities for isomers based on variations in their boiling points and dipole moments. mdpi.comvurup.sk For HPLC, reversed-phase columns (like C18) are common, where separation is based on hydrophobicity. Subtle differences in the shape and polarity of isomers can lead to differential retention.
Mobile Phase Optimization (for LC) : The composition of the mobile phase significantly impacts separation.
Organic Solvent Concentration : Varying the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase alters the retention times of the analytes. A systematic variation of this parameter is essential to find the optimal balance between resolution and analysis time.
pH Control : For compounds with ionizable functionalities, the pH of the mobile phase is a powerful tool to manipulate retention and selectivity. By working at a pH near the pKa of the analytes, their ionization state can be altered, which can dramatically change their interaction with the stationary phase and improve separation between isomers.
Temperature : In both GC and LC, temperature affects retention times and can influence selectivity. Optimizing the temperature or temperature gradient (in GC) is a key step in method development. vurup.sk
Flow Rate : Adjusting the flow rate of the carrier gas (GC) or mobile phase (LC) can impact the efficiency of the separation, affecting peak width and resolution.
The ultimate goal of method development is to achieve baseline resolution of the target isomer (this compound) from its other positional and structural isomers, ensuring that quantification is not compromised by co-eluting compounds.
Application in Environmental Matrix Analysis
The analysis of this compound, often as part of a larger group of isopropylphenyl phosphates (IPPhPs), is crucial for understanding its environmental fate and human exposure. These compounds are found in a wide variety of environmental matrices, necessitating robust analytical methods for their detection and quantification. Common matrices include workplace air, house dust, water, sediment, and biological tissues. service.gov.uknih.gov
In workplace air, monitoring for IPPhPs is conducted to ensure compliance with occupational exposure limits. researchgate.netpublisso.de A validated method involves drawing a defined volume of air through a quartz filter. The collected compounds are then extracted using a solvent like ethyl acetate in an ultrasonic bath. researchgate.netpublisso.de For complex or heavily contaminated samples, a purification step such as solid phase extraction (SPE) can be employed to remove interfering substances. researchgate.netpublisso.de Analysis is typically performed using gas chromatography coupled with mass spectrometry (GC-MS), which allows for the separation and identification of individual isomers. researchgate.netpublisso.deresearchgate.net
House dust is another significant environmental matrix for assessing human exposure to flame retardants like IPPhPs. nih.gov Analytical methods for dust samples often involve extraction of the compounds followed by cleanup procedures to isolate the target analytes from the complex dust matrix. nih.gov
For aquatic environments, risk assessments predict the concentrations of these compounds in surface water (fresh and marine) and sediment. service.gov.uk The analysis in these matrices often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurofins.com For water samples, a common procedure includes fortifying the sample with isotopically labeled surrogates and passing it through an SPE cartridge to extract the analytes. eurofins.com The compounds are then eluted with a solvent, concentrated, and analyzed. eurofins.com
Biological matrices such as seabird eggs, fish liver, and human urine are also analyzed to study bioaccumulation and exposure. nih.govnih.govfrontiersin.org A sensitive method for biota tissue involves extraction followed by analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. frontiersin.org The analysis of urinary metabolites, such as isopropylphenyl phenyl phosphate (ip-PPP), provides a non-invasive way to assess human exposure. nih.gov
Method Validation and Quality Assurance in Analytical Research
Method validation is a critical process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. nih.gov It provides objective evidence that the method's performance characteristics are adequate for the analysis of the target analyte in a given matrix. nih.govepa.gov Key validation parameters include determining detection and quantification limits, assessing accuracy and precision, and evaluating recovery rates. frontiersin.orgnih.gov Quality assurance involves the systematic monitoring and evaluation of the various aspects of an analytical process to ensure that standards of quality are being met. eurofins.com This includes the use of internal standards, calibration standards, and standard reference materials (SRMs) to ensure the reliability of the results. nih.goveurofins.com For instance, in the analysis of IPPhPs, triphenyl phosphate-d15 is often used as an internal standard to compensate for any sample loss during preparation and analysis. researchgate.netpublisso.de
Detection Limits and Quantification Limits
The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. frontiersin.org The Method Limit of Quantification (MLQ or LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. frontiersin.orgresearchgate.net The LOQ is crucial for environmental monitoring, as regulatory decisions are often based on concentrations at or near this level. researchgate.net
These limits are determined experimentally. One common approach calculates the MDL as the average blank value plus three times the standard deviation of the blanks, while the MQL is calculated as the average blank plus ten times the standard deviation. frontiersin.org For compounds not detected in blanks, the limits are based on the signal-to-noise ratio of the analytical instrument, typically 3 for the MDL and 10 for the MQL. frontiersin.org
The following table presents the limits of detection and quantification for isopropylphenyl phosphates in various environmental matrices as reported in scientific literature.
| Compound/Mixture | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Isopropylated Phenyl Phosphates (IPPhPs) | Workplace Air | GC-MS | Not Specified | 0.050 mg/m³ researchgate.netresearchgate.netpublisso.de |
| Tris(1-chloro-2-propyl)phosphate (TCPP-1) | Rat Plasma | GC-FPD | ~0.9 ng/mL nih.gov | ~5 ng/mL nih.gov |
| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | House Dust (SRM 2585) | GC-MS | 0.67 ng/g | Not Specified |
| Isopropylphenyl phenyl phosphate (ip-PPP) | Urine | LC-MS/MS | Batch-dependent MDLs | Not Specified |
Data sourced from multiple research studies. nih.govresearchgate.netresearchgate.netnih.govnih.govpublisso.de
Recovery Rate Determinations
Recovery is a measure of the efficiency of an analytical method, determined by analyzing a sample spiked with a known concentration of the analyte. It indicates the proportion of the analyte that is successfully extracted, purified, and quantified through the entire analytical process. The recovery rate is typically expressed as a percentage and is a key indicator of a method's accuracy. frontiersin.org
Recovery studies are essential for method validation, as different environmental matrices can interfere with the analysis, leading to underestimation or overestimation of the true analyte concentration. researchgate.net For example, in the analysis of IPPhPs in workplace air, a mean recovery of 98.9% ± 6% has been reported, indicating a highly efficient and accurate method. researchgate.netresearchgate.netpublisso.de In the analysis of house dust standard reference material (SRM 2585), recoveries for various IPPhP isomers ranged from 72.4% to 109.9%. nih.gov Validated methods for biota samples generally show average recoveries for native analytes between 70% and 120%. frontiersin.org
The following table summarizes recovery rates for isopropylphenyl phosphates from different studies and matrices.
| Compound/Mixture | Matrix | Analytical Method | Mean Recovery Rate (%) |
| Isopropylated Phenyl Phosphates (IPPhPs) | Workplace Air | GC-MS | 98.9 ± 6.0 researchgate.netresearchgate.netpublisso.de |
| Various ITP and TBPP Isomers | House Dust (SRM 2585) | GC-MS | 72.4 - 109.9 |
| Organophosphate Esters (OPEs) | Biota (e.g., eggs, liver) | HPLC-MS | 70 - 120 |
| Oseltamivir Phosphate (OSP) | Pharmaceutical Preparation | Densitometry | 100.25 ± 0.82 scispace.com |
| Oseltamivir Phosphate (OSP) | Pharmaceutical Preparation | UPLC | 100.79 ± 1.23 scispace.com |
Data compiled from various analytical validation studies. nih.govresearchgate.netresearchgate.netfrontiersin.orgpublisso.descispace.com
Mechanistic Understanding of O Isopropylphenyl Phenyl Phosphate in Material Science and Industrial Applications
Principles of Flame Retardancy Mechanochemistry
Isopropylphenyl phosphates function as effective flame retardants through a combination of actions in both the solid (condensed) phase and the gas phase of a fire. researchgate.netd-nb.info This dual-mode action allows them to interfere with the combustion cycle at multiple points.
Condense Phase Activity: Char Layer Formation and Carbonization Processes
In the condensed phase, the primary flame retardant mechanism of isopropylphenyl phosphates is the promotion of a stable, insulating char layer on the surface of the polymer. When the polymer is heated, the phosphate (B84403) ester decomposes to form phosphoric acid. ontosight.ai This acid acts as a catalyst, promoting dehydration reactions within the polymer structure. d-nb.info This process of dehydration facilitates cyclization, cross-linking, and aromatization of the polymer chains, ultimately leading to the formation of a carbonaceous, graphite-like char. d-nb.info
This char layer serves several critical functions:
Thermal Shield: It acts as a physical barrier, insulating the underlying virgin polymer from the heat of the flame, which slows down its decomposition rate.
Mass Transfer Barrier: The char layer inhibits the release of flammable volatile gases, which are the fuel for the flame.
Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, thereby stifling the combustion process.
By enhancing the char yield, the compound effectively reduces the amount of flammable material available to burn, thus retarding the spread of fire.
Gas Phase Inhibition Contributions
In addition to their condensed-phase activity, isopropylphenyl phosphates also interfere with the combustion process in the gas phase. At the high temperatures present in a flame, the phosphate ester volatilizes and decomposes, releasing phosphorus-containing radicals, such as PO• and HPO•. researchgate.netresearchgate.net
These phosphorus-based radicals are highly effective at "scavenging" the key high-energy radicals that propagate the combustion chain reaction, specifically hydrogen (H•) and hydroxyl (OH•) radicals. d-nb.inforesearchgate.net The key reactions in the gas phase interrupt the fire's chemical engine, slowing down or even extinguishing the flame. d-nb.info This process, known as flame inhibition, reduces the heat generated by the fire and helps to suppress flaming combustion. researchgate.net
Mechanistic Aspects of Plasticization in Polymer Systems
Beyond flame retardancy, o-isopropylphenyl phenyl phosphate and related compounds are widely used as plasticizers, particularly in materials like PVC, polyurethanes, and various resins. horayindustry.comservice.gov.uk A plasticizer's primary role is to increase the flexibility, workability, and durability of a polymer.
Molecular Interactions within Polymer Matrices
The mechanism of plasticization involves the physical insertion of the plasticizer molecules between the long chains of the polymer. The bulky phenyl and isopropylphenyl groups attached to the central phosphate moiety effectively push the polymer chains further apart. This increases the intermolecular distance, or free volume, within the polymer matrix. By doing so, the plasticizer molecules disrupt the strong intermolecular van der Waals forces that hold the polymer chains rigidly together. This separation of the polymer chains allows them to slide past one another more easily, resulting in a more flexible material.
Influence on Polymer Mechanical and Thermal Properties at a Molecular Level
The molecular-level interactions of the plasticizer have a direct impact on the bulk properties of the polymer. By increasing the mobility of the polymer chains, isopropylphenyl phosphates lower the material's glass transition temperature (Tg). The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. A lower Tg means the material remains flexible over a wider temperature range, particularly at colder temperatures where it might otherwise become brittle. researchgate.net
Role as Chemical Processing Aids in Manufacturing Processes
The same properties that make isopropylphenyl phosphates effective plasticizers also allow them to function as chemical processing aids, especially for high-performance engineering resins like modified polyphenylene oxide (PPO), polycarbonate (PC), and their blends. nih.gov The U.S. Environmental Protection Agency has identified its use as a chemical processing or manufacturing aid. epa.gov
As a processing aid, the compound improves the flow characteristics of the polymer melt. By reducing melt viscosity, it lowers the energy required for processing and allows for more intricate mold designs. Furthermore, it can act as a lubricant, reducing friction between the polymer melt and the metal surfaces of processing equipment such as extruders and molds. horayindustry.comepa.gov This leads to a smoother manufacturing process, reduced wear on equipment, and potentially faster production cycles. In some applications, it is added to lubricants and hydraulic fluids to enhance their performance. horayindustry.comservice.gov.uk
Table of Compound Properties
This table summarizes typical properties for commercial Isopropylated Phenyl Phosphate (IPPP) mixtures. Exact values can vary depending on the specific isomeric distribution.
| Property | Value | Source(s) |
| Chemical Name | Isopropylphenyl Phosphate | chemicalbook.com |
| Synonyms | Isopropylated triphenyl phosphate; Triaryl Phosphate Isopropylated | chemicalbook.com |
| CAS Number | 68937-41-7 | horayindustry.comchemicalbook.comchemsrc.comscbt.com |
| Appearance | Colorless to light-yellow transparent oily liquid | horayindustry.com |
| Molecular Formula | C27H33O4P | chemicalbook.comscbt.com |
| Molecular Weight | 452.52 g/mol | chemicalbook.comscbt.com |
| Density (@20°C) | ~1.14 - 1.18 g/cm³ | horayindustry.comchemsrc.com |
| Viscosity (@25°C) | 42 - 114 mPa·s | horayindustry.com |
| Boiling Point | ~400 - 490 °C | chemicalbook.comchemsrc.com |
| Water Solubility | Very low (e.g., 330 μg/L at 20°C) | chemicalbook.com |
Structure Reactivity Relationships and Molecular Design of O Isopropylphenyl Phenyl Phosphate and Analogous Compounds
Influence of Aryl Substitution Patterns on Chemical Reactivity and Stability
The nature and position of substituents on the aryl rings of phenyl phosphate (B84403) esters significantly modulate their chemical properties.
The location of the isopropyl group on the phenyl ring—whether at the ortho, meta, or para position—has a profound impact on the reactivity and stability of the molecule. Commercial isopropylated triphenyl phosphates (IPTPP) are typically mixtures of various isomers, including mono-, di-, and tri-substituted forms, primarily at the ortho- and para-positions. industrialchemicals.gov.aunih.gov
Steric Hindrance: An isopropyl group at the ortho position introduces significant steric hindrance around the phosphate ester linkage. This bulkiness can shield the phosphorus center from nucleophilic attack, thereby decreasing the rate of hydrolysis and other substitution reactions. chemrxiv.org As the size of an alkyl substituent on the phenyl ring increases, attack at the ortho position becomes more challenging. libretexts.org
Isomer-Specific Properties: Studies have distinguished between different isopropylphenyl phosphate isomers. For instance, tri-m-isopropylphenyl phosphate and tri-p-isopropylphenyl phosphate have been studied separately from the ortho-substituted counterparts. industrialchemicals.gov.au The commercial product known as isopropylphenyl diphenyl phosphate is often a mixture of 2-, 3-, and 4-isopropyl diphenyl phosphate. nih.gov
The interplay of these steric and electronic factors results in different reactivity profiles for each positional isomer.
The reactivity of the phosphate center is governed by both the steric environment and the electronic properties of the substituents attached to it.
Steric Effects: Bulky substituents on the aryl rings, such as the isopropyl group, can sterically hinder the approach of a nucleophile to the phosphorus atom. chemrxiv.orgfrontiersin.org This steric hindrance generally leads to a decrease in the rate of nucleophilic substitution reactions, including hydrolysis. chemrxiv.orgfrontiersin.org For example, primary alkyl phosphates tend to undergo P-O bond cleavage more readily than more sterically hindered secondary, tertiary, and aryl phosphates. chemrxiv.org
Electronic Effects: The electronic nature of the substituents on the aryl ring influences the electrophilicity of the phosphorus atom and the stability of the leaving group during a substitution reaction. researchgate.net
Electron-donating groups (like alkyl groups) increase the electron density on the phenoxy oxygen, making it a poorer leaving group and thus decreasing the rate of hydrolysis.
Electron-withdrawing groups (like nitro or cyano groups) decrease the electron density, making the phenoxy group a better leaving group and accelerating the reaction. acs.org
The Hammett and Brønsted linear free energy relationships (LFER) are often used to quantify these substituent effects on reactivity. researchgate.net The rate of reaction is often correlated with the pKa of the corresponding phenol (B47542), which reflects the stability of the leaving group. frontiersin.orgacs.org
Structural Determinants of Environmental Persistence and Transformation Kinetics
The environmental persistence of o-isopropylphenyl phenyl phosphate and its analogs is a function of their resistance to various degradation processes, including hydrolysis, photolysis, and biodegradation.
Hydrolysis: The rate of hydrolysis is a key factor in the environmental persistence of organophosphate esters. As discussed, steric hindrance from ortho-substituents and the electronic effects of substituents play a major role. Aryl phosphates are generally more susceptible to hydrolysis than alkyl phosphates, but bulky substituents can significantly slow this process. chemrxiv.orgnih.gov The hydrolysis of the monoanion species of phosphate esters is often faster than that of the dianion, except for esters with very good leaving groups. nih.govacs.org This is because the monoanion can facilitate the reaction through an intramolecular proton transfer. nih.govacs.org
Photodegradation: The absorption of light can lead to the breakdown of organophosphate esters. The presence of hydroxyl radicals (•OH) can significantly enhance the rate of photodegradation. tandfonline.commdpi.comtandfonline.com The degradation process can involve hydroxylation, oxidation, and dealkylation of the side chains. tandfonline.com For some organophosphate flame retardants, modification of the molecular structure, such as the introduction of a hydroxyl group, has been shown to improve photodegradation efficiency. mdpi.com
Biodegradation: The structure of an organophosphate ester also influences its susceptibility to microbial degradation. The cleavage of the P-O-aryl bond is a common pathway in the biodegradation of tri-aryl phosphates, leading to the formation of diphenyl phosphate (DPHP) and subsequently phenyl phosphate (PHP). nih.gov The presence and nature of alkyl substituents on the phenyl rings can affect the rate and pathway of biodegradation. For instance, microbial attack on the alkyl substituents of triaryl phosphates can sometimes precede hydrolysis of the ester bond. nih.gov
The following table summarizes the degradation kinetics for selected organophosphate esters under different conditions.
| Compound | Degradation Process | Half-life / Rate | Conditions | Reference |
| Tris(2-butoxyethyl) phosphate (TBEP) | Photocatalysis | 9.8 - 83.5 min | N-doped-SrTiO3 catalyst | tandfonline.com |
| Tris(chloro-propyl)phosphate (TCPP) | Photocatalysis | 95% removal in 360 min | TiO2-001/UV | tandfonline.com |
| Triphenyl phosphate (TPHP) | Biodegradation | 92.2% degradation in 4 h | Bacterial consortium GYY | nih.gov |
Rational Design Principles for Analogs with Modified Chemical Characteristics
The insights gained from structure-reactivity and structure-persistence relationships can be applied to the rational design of new organophosphate esters with desired properties, such as enhanced flame retardancy and reduced environmental persistence and toxicity.
Modifying Substituents: By strategically choosing substituents, the chemical and physical properties of the molecule can be fine-tuned. For example, introducing specific functional groups could enhance biodegradability or alter the compound's partitioning behavior in the environment. mdpi.comresearchgate.net
Controlling Isomer Distribution: Since different isomers can have vastly different properties, controlling the isomeric composition of a product can be a way to optimize its performance and environmental profile.
Computational Modeling: Quantitative structure-activity relationship (QSAR) models and other computational tools can be used to predict the properties of novel analogs before they are synthesized. nih.gov This allows for the screening of a large number of potential structures to identify candidates with the desired characteristics. For instance, pharmacophore models have been used to design organophosphate flame retardant derivatives with improved biodegradability and photodegradability. nih.gov
Balancing Performance and Safety: The ultimate goal of rational design is to create molecules that are effective for their intended purpose (e.g., as flame retardants) while minimizing their adverse impacts on human health and the environment. This involves a multi-parameter optimization process, considering factors such as flame retardancy, hydrolytic stability, biodegradability, and toxicity.
By applying these principles, it is possible to move towards the development of a new generation of organophosphate esters that are both functional and more environmentally benign.
Q & A
Q. What are the established synthetic routes for o-Isopropylphenyl Phenyl Phosphate, and how is purity validated?
this compound is synthesized via esterification reactions. A common method involves reacting phosphorus pentoxide (P₂O₅) or polyphosphoric acid with isopropylphenol and phenyl alcohol derivatives under controlled conditions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) may also detect volatile impurities .
Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₃₃O₄P | |
| Molecular Weight | 452.52 g/mol | |
| CAS Registry Number | 64532-95-2 |
Q. Which analytical methods are recommended for detecting this compound in complex matrices?
Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is optimal for trace-level detection in environmental or biological samples. For enzymatic studies, colorimetric assays using alkaline phosphatase (ALP) can quantify phosphate release via hydrolysis of phenol phosphate substrates (e.g., p-nitrophenyl phosphate) .
Q. What are the critical physicochemical properties influencing its application in material science?
Key properties include thermal stability (decomposition >250°C), hydrophobicity (logP ~5.2), and flame-retardant efficacy. These are determined via thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and UL 94 vertical burning tests .
Q. In which research domains is this compound primarily applied?
It is widely studied as a flame retardant in epoxy resins and polymers, a plasticizer in PVC, and a stabilizer in hydraulic fluids. Its efficacy in reducing peak heat release rates (pHRR) in epoxy composites is well-documented .
Advanced Research Questions
Q. How can contradictions in flame-retardant efficiency data across studies be resolved?
Discrepancies often arise from differences in polymer matrix composition, additive loading rates, or testing protocols (e.g., cone calorimetry vs. UL 94). Standardizing test conditions (e.g., 35 kW/m² heat flux in cone calorimetry) and reporting detailed material formulations (e.g., epoxy resin crosslinker ratios) can improve comparability .
Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?
- Persistence : Aerobic/anaerobic biodegradation studies (OECD 301/311 guidelines).
- Toxicity : In vitro assays (e.g., MTT for cytotoxicity in mammalian cells) and in vivo models (e.g., zebrafish embryotoxicity tests).
- Bioaccumulation : Octanol-water partition coefficient (logKow) measurements and bioconcentration factor (BCF) calculations .
Q. How does this compound interact with enzymatic systems like alkaline phosphatase (ALP)?
Competitive inhibition studies using p-nitrophenyl phosphate as a substrate reveal dose-dependent ALP activity suppression. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots, while molecular docking simulations predict binding affinities to ALP active sites .
Q. What advanced techniques evaluate its thermal degradation pathways under oxidative vs. inert conditions?
Pyrolysis-GC-MS identifies volatile degradation products (e.g., isopropylphenol, diphenyl ether). TGA-FTIR monitors real-time gas evolution (e.g., CO₂, phosphoric acid), and quantum chemical calculations (DFT) model bond dissociation energies to predict degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
